6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-[(4-methylphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
The compound 6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-[(4-methylphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (hereafter referred to as Compound A) is a tetrahydropyrimidinone derivative featuring a trifluoromethyl group, a 4-fluorophenyl-substituted furan ring, and a 4-methylphenyl carbonyl moiety. This analysis compares Compound A with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C23H18F4N2O4 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C23H18F4N2O4/c1-12-2-4-14(5-3-12)20(30)18-19(28-21(31)29-22(18,32)23(25,26)27)17-11-10-16(33-17)13-6-8-15(24)9-7-13/h2-11,18-19,32H,1H3,(H2,28,29,31) |
InChI Key |
ZHCQVLVRZGUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound 6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-[(4-methylphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing from various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.5 g/mol. The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may contribute to increased biological activity.
- Furan Ring : Known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial properties.
- Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and pyrimidine moieties possess potent activity against various bacterial strains. The presence of the fluorophenyl group is thought to enhance this activity by improving membrane permeability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related tetrahydropyrimidine compounds. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, the compound's structure allows it to interact with multiple cellular targets, enhancing its efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown varying degrees of AChE inhibition, which is relevant for neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Some derivatives demonstrated selective inhibition of BChE, making them potential candidates for treating conditions like Alzheimer's disease.
Case Studies
- Study on Antimicrobial Efficacy : A study investigating a series of tetrahydropyrimidines found that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria.
- Anticancer Mechanisms : In another study, a related compound was shown to induce apoptosis in breast cancer cells via mitochondrial pathways, suggesting similar potential for the compound .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 157.31 | |
| Compound B | BChE Inhibition | 46.42 | |
| Compound C | Antimicrobial | 25.00 | |
| Compound D | Anticancer (MDA-MB-231) | 15.00 |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.5 g/mol |
| Key Functional Groups | Furan, Pyrimidine, Trifluoromethyl |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. Its structural features allow for interactions with biological targets involved in cancer cell proliferation. Research indicates that derivatives of tetrahydropyrimidinones can inhibit tumor growth by interfering with enzyme activities related to cancer metabolism .
- Antimicrobial Properties : Compounds similar to tetrahydropyrimidinones have been shown to possess antimicrobial activities against various bacterial strains. The incorporation of fluorinated phenyl groups is believed to enhance the lipophilicity and membrane permeability of the compounds, making them effective against resistant strains .
- Anti-inflammatory Effects : The hydroxy group in the compound's structure may contribute to its anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Materials Science Applications
- Polymer Synthesis : The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for specific applications, such as drug delivery systems or bio-compatible materials .
- Organic Electronics : The presence of multiple aromatic rings and functional groups makes this compound a candidate for use in organic electronic devices. Its electronic properties can be fine-tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Organic Synthesis Applications
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity can be harnessed in various coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .
- Catalysis : The tetrahydropyrimidinone framework has been explored as a catalyst or catalyst precursor in several organic transformations, including asymmetric synthesis and cross-coupling reactions. Its ability to stabilize transition states can lead to improved reaction efficiencies .
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of tetrahydropyrimidinone derivatives, including similar compounds, showing that they significantly inhibited cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising potential for development into new antimicrobial agents.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Compound A shares a tetrahydropyrimidinone core with analogs, but its substituents distinguish its pharmacological and physicochemical profile. Key comparisons include:
Key Observations :
- Trifluoromethyl Group : Present in all analogs, this group enhances metabolic stability and membrane permeability .
- Aromatic Substituents : The 4-fluorophenyl group in Compound A and provides moderate electron-withdrawing effects, whereas nitro () or chloro () substituents increase reactivity and binding affinity to hydrophobic pockets.
- Carbonyl Variations : The 4-methylphenyl carbonyl in Compound A balances steric bulk and lipophilicity, compared to benzoyl () or thienyl () groups.
Physicochemical Properties
| Property | Compound A | |||
|---|---|---|---|---|
| Melting Point (°C) | N/A | 242–245 (from ) | N/A | N/A |
| LogP (Predicted) | ~3.5 | ~2.8 | ~3.1 | ~2.5 |
| Solubility | Low (lipophilic) | Moderate (polar nitro group) | Low | Moderate (thienyl group) |
Note: LogP values estimated using fragment-based methods; solubility inferred from substituent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
